![molecular formula C7H6ClNO2 B13938989 3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- CAS No. 57658-62-5](/img/structure/B13938989.png)
3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl-
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Overview
Description
3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- is an organic compound with the molecular formula C7H6ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- typically involves the chlorination of 4-hydroxy-6-methylpyridine-3-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions usually involve refluxing the mixture to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride.
Industrial Production Methods
In an industrial setting, the production of 3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The acyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form amides, esters, and other derivatives.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: While the compound itself is not typically involved in oxidation-reduction reactions, its derivatives can participate in such reactions.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the chlorination of carboxylic acids to form acyl chlorides.
Amines and Alcohols: Used in nucleophilic substitution reactions to form amides and esters.
Water: Used in hydrolysis reactions to convert acyl chlorides to carboxylic acids.
Major Products Formed
Amides: Formed by the reaction of 3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- with amines.
Esters: Formed by the reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis of the acyl chloride group.
Scientific Research Applications
Scientific Research Applications
Given that the compound is an acyl chloride derivative of a hydroxypyridine, it can be inferred that its applications would likely involve its use as a building block in chemical synthesis.
Potential applications based on related research:
- Reactant for Phenacylation: Research indicates that 6-methyl-beta-nitropyridin-2-ones react with phenacyl bromides, and while the yields were low, the reaction was studied using similar compounds . 3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- might be used in analogous reactions to synthesize more complex molecules .
- Precursor to Substituted Pyridines: The synthesis of 2-chloropyridines involves nitropyridone-2 derivatives, suggesting that 3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- could be a precursor in creating substituted pyridines .
- Chelating Agents: 4-hydroxy-6-methyl-3-pyridinecarboxylic acid (a related compound) has been evaluated as a chelating agent for iron and aluminum . The acyl chloride could potentially be modified to enhance these chelating properties or to introduce them into other molecular frameworks .
- Synthesis of Esters and Alcohols: As an acyl chloride, 3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- could be used in the synthesis of esters, including those with sympathomimetic effects like bronchodilation . It may serve as an intermediate in creating 3,4-dihydroxy-alpha-(amino- and N-substituted amino-methyl)benzyl alcohol esters .
Reactions and Synthesis Methods:
- The reaction of derivatives of 6-methyl-beta-nitropyridin-2-one with phenacyl bromides results in low yields, which may suggest challenges in using 3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- in similar reactions .
- In one study, a mixture of methoxypyridine and p-chlorophenacyl bromide was boiled in acetonitrile to yield a product, indicating a potential pathway for using 3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- in similar reactions .
- Reactions without a solvent, using sealed glass ampoules at high temperatures, have been employed to produce N-isomers, implying that 3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- could be used in solvent-free reactions .
Mechanism of Action
The mechanism of action of 3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- primarily involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-6-methylpyridine-3-carboxylic acid: The precursor to 3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl-.
3-Pyridinecarbonyl chloride: A simpler acyl chloride derivative of pyridine.
4-Hydroxy-3-pyridinecarboxylic acid: Another hydroxylated pyridine derivative.
Uniqueness
3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- is unique due to the presence of both a hydroxyl group and an acyl chloride group on the pyridine ring. This combination of functional groups makes it highly reactive and versatile for various chemical synthesis applications.
Biological Activity
3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- (CAS No. 57658-62-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C7H6ClNO |
Molecular Weight | 157.58 g/mol |
IUPAC Name | 3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- |
InChI Key | XQJXKZCPCZKXKH-UHFFFAOYSA-N |
The biological activity of 3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can influence cellular pathways that lead to apoptosis and inhibit the proliferation of cancer cells. Its mechanism may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cell viability.
- Receptor Modulation : It can act on receptors that modulate cell signaling pathways related to growth and differentiation.
Anticancer Activity
Research has indicated that derivatives of 3-Pyridinecarbonyl chloride exhibit promising anticancer properties. Studies have shown that these compounds can induce apoptosis in various cancer cell lines. For instance, a study reported that certain derivatives had IC50 values in the micromolar range against glioma cells, demonstrating their potential as anticancer agents .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Preliminary studies suggest that it may exhibit inhibitory effects against a range of bacterial strains, making it a candidate for further exploration in antibiotic development .
Case Studies
- Cytotoxicity Against Glioma Cells : A study evaluated the cytotoxic effects of several pyridine derivatives on U87MG glioma cells. The results indicated that specific derivatives showed significant cytotoxicity with IC50 values ranging from 1.2 to 9.6 μM, suggesting their potential as therapeutic agents against glioblastoma .
- Mechanistic Insights : Another investigation focused on the molecular mechanisms through which these compounds exert their effects. It was found that they could induce apoptosis by activating caspase pathways and inhibiting key regulatory proteins involved in cell survival .
Research Findings
Recent studies have highlighted various aspects of the biological activity of 3-Pyridinecarbonyl chloride, including:
- Selectivity Index : The selectivity index for certain derivatives was found to be significantly higher than traditional chemotherapeutics like doxorubicin, indicating a potentially safer therapeutic profile .
- Gene Expression Modulation : Treatment with the compound resulted in differential expression of genes associated with apoptosis and cell cycle regulation, further supporting its role as an anticancer agent .
Properties
CAS No. |
57658-62-5 |
---|---|
Molecular Formula |
C7H6ClNO2 |
Molecular Weight |
171.58 g/mol |
IUPAC Name |
6-methyl-4-oxo-1H-pyridine-3-carbonyl chloride |
InChI |
InChI=1S/C7H6ClNO2/c1-4-2-6(10)5(3-9-4)7(8)11/h2-3H,1H3,(H,9,10) |
InChI Key |
NFCOMSWTXXJUQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=CN1)C(=O)Cl |
Origin of Product |
United States |
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